molecular formula C21H23N5O4S2 B4052615 ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate

ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate

Cat. No.: B4052615
M. Wt: 473.6 g/mol
InChI Key: MJNBCWVKFRRIIM-UHFFFAOYSA-N
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Description

The compound contains a thiazole group, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The compound also contains a quinazoline group, which is a type of organic compound with two fused six-membered rings, one of which is aromatic while the other contains two nitrogen atoms .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The quinazoline group also has a planar structure due to the conjugation of the π-electrons in the ring .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The reactivity of the thiazole and quinazoline groups in the compound would depend on the specific substituents attached to them.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of various compounds related to the chemical structure of interest for their antimicrobial properties. For instance, thiazolidinone derivatives have been synthesized and tested against a spectrum of bacteria and fungi, showing promising antimicrobial activity (Divyesh Patel et al., 2012). These findings suggest that modifications of the core structure can lead to compounds with significant biological activities, useful in developing new antimicrobial agents.

Antituberculosis Therapy

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, a particular compound exhibited promising results in inhibiting the ATPase activity of the Mycobacterium smegmatis GyrB enzyme, indicating potential for antituberculosis therapy (V. U. Jeankumar et al., 2013).

Antihypertensive Effects

Compounds containing the quinazoline ring system, similar in structure to the chemical , have been synthesized and tested for antihypertensive activity, showing effectiveness in lowering blood pressure in animal models. This suggests the potential of such derivatives in the development of new antihypertensive agents (H Takai et al., 1986).

Synthesis of Complex Organic Molecules

The structure of ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate serves as a basis for the synthesis of complex organic molecules. For example, transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into diverse compounds have been explored, highlighting the versatility and potential for creating a wide range of biologically active molecules (Alen Albreht et al., 2009).

Properties

IUPAC Name

ethyl 4-[4-oxo-2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylquinazolin-3-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S2/c1-2-30-21(29)25-10-7-14(8-11-25)26-18(28)15-5-3-4-6-16(15)23-20(26)32-13-17(27)24-19-22-9-12-31-19/h3-6,9,12,14H,2,7-8,10-11,13H2,1H3,(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNBCWVKFRRIIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate
Reactant of Route 2
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ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate
Reactant of Route 3
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ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 4-[4-oxo-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-3(4H)-quinazolinyl]-1-piperidinecarboxylate

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